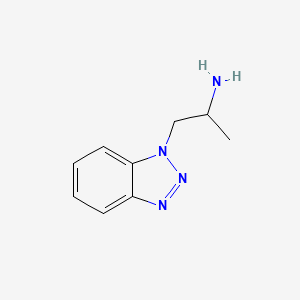
5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione” typically involves the condensation of a thiazolidine-2,4-dione derivative with a furyl-containing aldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the double bond in the prop-2-enylidene moiety, resulting in the formation of saturated derivatives.
Substitution: The thiazolidine-2,4-dione ring can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields hydroxylated or ketone derivatives, reduction yields saturated compounds, and substitution can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinedione derivatives are known for their anti-inflammatory and antidiabetic properties. This compound may be investigated for similar activities, particularly in the modulation of metabolic pathways.
Medicine
In medicine, compounds of this class are explored for their potential therapeutic applications, including as antidiabetic agents. They may act on specific molecular targets such as peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism.
Industry
Industrially, this compound could be used in the development of pharmaceuticals or as a precursor for other biologically active molecules. Its synthesis and modification can be scaled up for large-scale production.
Mechanism of Action
The mechanism of action of “5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione” would likely involve interaction with specific molecular targets such as enzymes or receptors. For example, if it acts as a PPAR agonist, it would bind to these nuclear receptors and modulate the expression of genes involved in glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Ciglitazone: An early thiazolidinedione compound studied for its biological activities.
Uniqueness
“5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione” is unique due to its specific structural features, such as the furyl group and the enylidene linkage. These features may confer distinct reactivity and biological activity compared to other thiazolidinediones.
Properties
Molecular Formula |
C10H7NO3S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H7NO3S/c12-9-8(15-10(13)11-9)5-1-3-7-4-2-6-14-7/h1-6H,(H,11,12,13)/b3-1+,8-5- |
InChI Key |
XKFYQGRJEQOFAV-ZWGQKFFPSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B12128729.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B12128745.png)


![(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128777.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12128782.png)
![N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12128783.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12128793.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128801.png)
![4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12128811.png)
![Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro-](/img/structure/B12128818.png)
![2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128831.png)
![3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128835.png)
